molecular formula C21H14BrNO3 B5269122 methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate

methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate

Cat. No.: B5269122
M. Wt: 408.2 g/mol
InChI Key: UGLVZLGGVRIKJF-ATVHPVEESA-N
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Description

Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyanoethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyanoethenyl group: This step often involves a Knoevenagel condensation reaction between a furan aldehyde and a cyanoacetic ester in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and the furan ring are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl}benzoate
  • Methyl 3-{5-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]furan-2-yl}benzoate
  • Methyl 3-{5-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]furan-2-yl}benzoate

Uniqueness

Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications, such as in the design of pharmaceuticals or materials with specific properties.

Properties

IUPAC Name

methyl 3-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrNO3/c1-25-21(24)16-4-2-3-15(11-16)20-10-9-19(26-20)12-17(13-23)14-5-7-18(22)8-6-14/h2-12H,1H3/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLVZLGGVRIKJF-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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